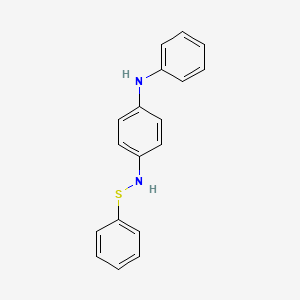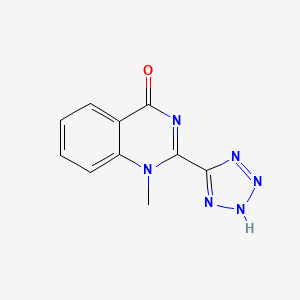
1,1-Bis(trifluoromethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(trifluoromethyl)hydrazine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(trifluoromethyl)hydrazine can be synthesized through the thermal decomposition of tert-butyl bis(trifluoromethyl)carbamate or a solution of bis(trifluoromethyl) carbamic acid azide in the presence of water . The reaction involves the formation of the hydrazine compound through the interaction with perfluoro-2-aza-propene, bis(trifluoromethyl)ketene, and hexafluoroacetone .
Industrial Production Methods
The industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions, including temperature and pressure, to ensure the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trifluoromethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine moiety, leading to the formation of different derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of trifluoromethylated ketones or aldehydes, while substitution reactions can yield a variety of trifluoromethylated derivatives.
Scientific Research Applications
1,1-Bis(trifluoromethyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-bis(trifluoromethyl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoromethylhydrazine: Contains one trifluoromethyl group and exhibits different reactivity and properties.
Hexafluoroacetone: Contains two trifluoromethyl groups attached to a carbonyl group, showing different chemical behavior.
Uniqueness
1,1-Bis(trifluoromethyl)hydrazine is unique due to the presence of two trifluoromethyl groups attached to a hydrazine moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
90177-75-6 |
|---|---|
Molecular Formula |
C2H2F6N2 |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
1,1-bis(trifluoromethyl)hydrazine |
InChI |
InChI=1S/C2H2F6N2/c3-1(4,5)10(9)2(6,7)8/h9H2 |
InChI Key |
VHXLZPCHCAJYJO-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C(F)(F)F)N)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
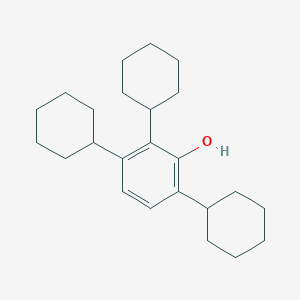

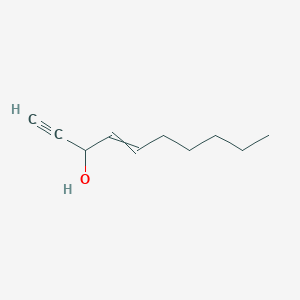
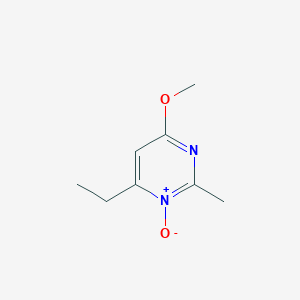

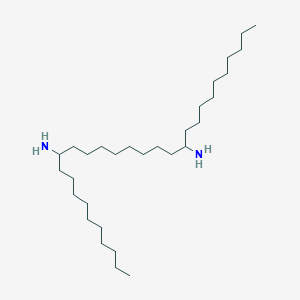
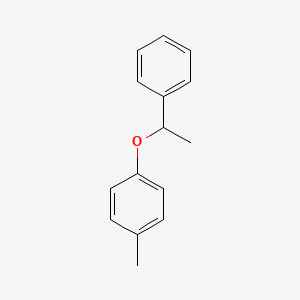

![1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381227.png)

